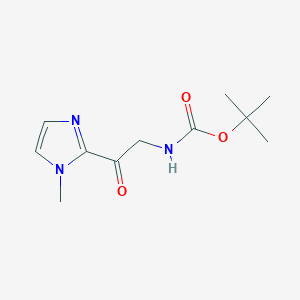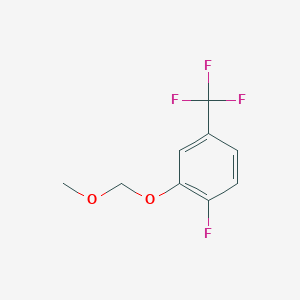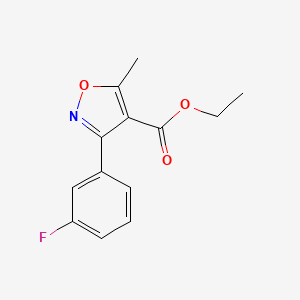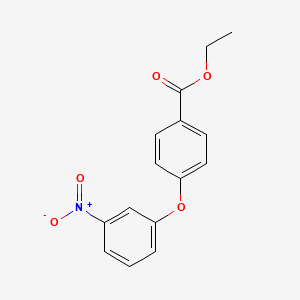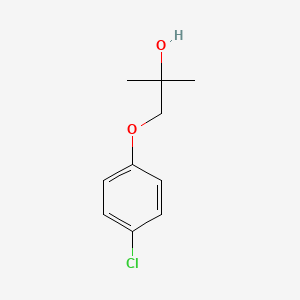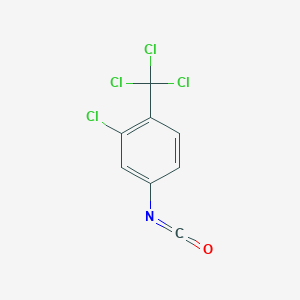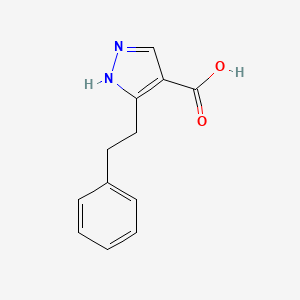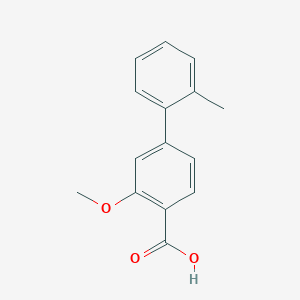
(Cyclopentadienyl)(2,7-di-tert-butylfluoren-9-yl)diphenylmethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cyclopentadienyl)(2,7-di-tert-butylfluoren-9-yl)diphenylmethane, or CPDMF, is an organic compound that is widely used in scientific research. It is a common reagent in organic synthesis and has a variety of potential applications in the field of chemistry. CPDMF is a versatile compound that can be used in a variety of reactions, including the synthesis of pharmaceuticals and other organic compounds.
Mecanismo De Acción
The mechanism of action of CPDMF is dependent on the type of reaction in which it is used. In Diels-Alder cycloadditions, the reaction proceeds through a concerted process in which the diphenylmethane group acts as a dienophile, reacting with the cyclopentadiene to form a four-membered ring. The reaction is catalyzed by a Lewis acid, such as zinc chloride, which activates the dienophile and facilitates the reaction. In Wittig-Horner reactions, CPDMF acts as a phosphonium ylide, which reacts with an aldehyde or ketone to form an alkene product.
Biochemical and Physiological Effects
CPDMF is not known to have any biochemical or physiological effects, as it is not metabolized by the body. It is a synthetic compound that is not found in nature and is not known to interact with any biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPDMF has several advantages for use in lab experiments. It is a versatile reagent that can be used in a variety of reactions, such as Diels-Alder cycloadditions, Wittig-Horner reactions, and enantioselective syntheses. It is also a relatively inexpensive and readily available reagent. The main limitation of CPDMF is that it is not readily soluble in water, which can limit its use in some reactions.
Direcciones Futuras
The potential future directions for research involving CPDMF are numerous. CPDMF can be used to synthesize a variety of organic compounds, such as pharmaceuticals and polymers, and can be used as a catalyst in a variety of reactions. Additionally, CPDMF can be used in the synthesis of new materials, such as polymers and nanomaterials. CPDMF can also be used to explore new reaction pathways, such as enantioselective syntheses, and can be used to develop new catalysts for organic synthesis. Finally, CPDMF can be used to study the mechanisms of organic reactions, such as Diels-Alder cycloadditions and Wittig-Horner reactions.
Métodos De Síntesis
CPDMF is synthesized from the reaction of cyclopentadiene and 9-fluorenylmethyl diphenylmethane. The reaction takes place in a polar aprotic solvent, such as acetonitrile, and is catalyzed by a Lewis acid, such as zinc chloride. The reaction proceeds through a Diels-Alder cycloaddition, resulting in the formation of a cyclopentadienyl-substituted fluorenylmethyl diphenylmethane product. The reaction is typically carried out at room temperature and the product can be isolated and purified by column chromatography.
Aplicaciones Científicas De Investigación
CPDMF is widely used in scientific research, particularly in the field of organic synthesis. It is a versatile reagent that can be used in a variety of reactions, such as Diels-Alder cycloadditions, Wittig-Horner reactions, and enantioselective syntheses. CPDMF is also used in the synthesis of pharmaceuticals and other organic compounds, and can be used as a catalyst in the synthesis of polymers.
Propiedades
IUPAC Name |
2,7-ditert-butyl-9-[cyclopenta-1,3-dien-1-yl(diphenyl)methyl]-9H-fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H40/c1-37(2,3)30-21-23-32-33-24-22-31(38(4,5)6)26-35(33)36(34(32)25-30)39(29-19-13-14-20-29,27-15-9-7-10-16-27)28-17-11-8-12-18-28/h7-19,21-26,36H,20H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDSFXXGPWJOMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C2C(C4=CC=CC4)(C5=CC=CC=C5)C6=CC=CC=C6)C=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H40 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclopentadienyl)(2,7-di-tert-butylfluoren-9-yl)diphenylmethane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


